Cyclohexane, (dichloromethylene)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1122-55-0 |
|---|---|
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
dichloromethylidenecyclohexane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5H2 |
InChI Key |
BMIIITKVMXQIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(Cl)Cl)CC1 |
Origin of Product |
United States |
Synthesis and Preparative Methodologies for Cyclohexane, Dichloromethylene
Established Synthetic Routes to Dichloromethylene Cyclohexanes
The preparation of dichloromethylene cyclohexanes has been approached through various established synthetic routes. These methods often rely on the transformation of functional groups on a pre-existing cyclohexane (B81311) ring.
Precursor Compounds and Starting Materials
The choice of precursor is critical in the synthesis of (dichloromethylene)cyclohexane. A common and effective starting material is cyclohexanone (B45756) . The carbonyl group of cyclohexanone provides a reactive site for the introduction of the dichloromethylene moiety.
Another important class of precursors includes cyclohexane-1,3-dione derivatives . These compounds are versatile starting materials for a wide range of organic molecules, including those with a cyclohexane framework. Their synthesis and application as precursors have been a subject of considerable interest. researchgate.net The presence of two carbonyl groups offers multiple reaction pathways for derivatization.
For the synthesis of related structures, such as 1,2-dimethylenecyclohexane, olefins serve as the foundational starting materials. orgsyn.org The transformation of these simple hydrocarbons into more complex cyclic structures highlights the versatility of modern synthetic methods.
Reaction Conditions, Catalysis, and Mechanistic Considerations
The conversion of cyclohexanone to (dichloromethylene)cyclohexane typically involves a Wittig-type reaction or modifications thereof. A key reagent in this transformation is often a phosphorus ylide generated from a dichloromethylphosphonium salt. The reaction mechanism proceeds through a betaine (B1666868) intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct.
Catalysis plays a crucial role in many synthetic routes. For instance, the synthesis of various cyclohexane derivatives can be achieved through transition metal-catalyzed reactions. google.com These catalysts, often based on noble metals like palladium or platinum, can facilitate reactions under milder conditions and with greater selectivity. google.com For example, copper-catalyzed reactions have been employed in the synthesis of various cyclic compounds, demonstrating high chemoselectivity. researchgate.net
The mechanism of dichloromethylenation often involves the in-situ generation of a dichlorocarbene (B158193) species. This highly reactive intermediate can then add to a carbon-carbon double bond or react with a carbonyl group. The choice of reagents and reaction conditions is critical to control the generation and reactivity of the dichlorocarbene. For instance, the use of chloroform (B151607) and a strong base is a classic method for generating dichlorocarbene.
It's important to note that the reaction solvent can significantly influence the outcome. Dichloromethane (B109758) (DCM) is a commonly used solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point. mdpi.com However, its use is being re-evaluated due to environmental and health concerns. rsc.orgusc.edu
Yield Optimization and Purity Considerations in Preparative Chemistry
Optimizing the yield and ensuring the purity of the final product are paramount in preparative chemistry. For the synthesis of (dichloromethylene)cyclohexane, several factors can be adjusted to improve the yield. These include the stoichiometry of the reactants, the reaction temperature, the choice of solvent, and the catalyst.
Purification of the final product is typically achieved through techniques such as distillation or chromatography. Gas chromatography (GC) is a powerful analytical tool for assessing the purity of volatile compounds like (dichloromethylene)cyclohexane. fao.org The purity of commercially available dichloromethane, a related compound, can be as high as 99.99%. nih.gov
In the context of trace analysis, specialized techniques are required to detect and quantify impurities. For instance, in the analysis of methylene (B1212753) chloride, a hybrid method combining rotary evaporation and a Kuderna-Danish (KD) apparatus has been shown to provide excellent recovery of trace analytes. thermofisher.com
Table 1: Factors Influencing Yield and Purity in Dichloromethylene Cyclohexane Synthesis
| Factor | Influence on Yield | Influence on Purity | Considerations |
| Reactant Stoichiometry | Can significantly impact conversion rates. Excess of one reactant may be needed to drive the reaction to completion. | Unreacted starting materials can be a major impurity. | Careful control of molar ratios is essential. |
| Reaction Temperature | Affects reaction rate. Higher temperatures can increase the rate but may also lead to side reactions. | Side products formed at higher temperatures can contaminate the desired product. | Optimization of temperature is crucial for balancing reaction speed and selectivity. |
| Solvent | The polarity and boiling point of the solvent can influence reaction kinetics and solubility of reactants and products. | Residual solvent can be an impurity. The solvent can also participate in side reactions. | The choice of solvent should be based on the specific reaction and desired outcome. |
| Catalyst | Can dramatically increase reaction rate and selectivity, leading to higher yields of the desired product. | Catalyst residues can be difficult to remove from the final product. | The catalyst should be easily separable from the reaction mixture. |
| Purification Method | The efficiency of the purification method directly impacts the final purity. | Incomplete separation can leave impurities in the final product. | The choice of purification method depends on the physical properties of the product and impurities. |
Novel and Sustainable Approaches to Cyclohexane, (dichloromethylene)- Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies in organic chemistry. This trend is also evident in the synthesis of dichloromethylene cycloalkanes.
Chemo- and Regioselective Synthesis Strategies
Chemo- and regioselectivity are critical aspects of modern organic synthesis, allowing for the targeted modification of specific functional groups or positions within a molecule. In the context of cyclohexane derivatives, selective synthesis is key to creating complex structures with well-defined stereochemistry.
For example, catalyst-controlled divergent synthesis allows for the generation of different products from the same starting materials by simply changing the catalyst. nih.gov This approach offers a powerful tool for creating molecular diversity. Manganese-catalyzed reactions have also been shown to provide high chemo-selectivity in the synthesis of cyclopentenes. rsc.org
Regioselective reactions are crucial when working with multifunctional molecules. For instance, the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles has been achieved with high efficiency using copper(I) catalysis. nih.gov Similar principles can be applied to the synthesis of substituted cyclohexanes, directing the addition of the dichloromethylene group to a specific position. The synthesis of cyclohexane-1,3-dione derivatives from acetone (B3395972) demonstrates remarkable regioselectivity in the Michael addition followed by Claisen cyclization. organic-chemistry.org
Green Chemistry Principles in Synthesis Methodologies
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk This philosophy is increasingly being applied to the synthesis of organic compounds, including (dichloromethylene)cyclohexane.
Key principles of green chemistry include the use of renewable feedstocks, the development of catalytic reactions, and the replacement of hazardous solvents with greener alternatives. For example, there is a significant effort to find safer replacements for dichloromethane (DCM) in various applications, including chromatography. mdpi.com Potential replacements include ethyl acetate (B1210297) and 2-methyltetrahydrofuran. nih.gov
The use of biocatalysis and solvent-free reaction conditions are also important aspects of green chemistry. nih.gov While many bulk chemical processes are conducted in the gas phase without solvents, this is not always feasible for fine chemical synthesis. nih.gov Therefore, the selection of an appropriate and environmentally benign solvent is a critical consideration. Water, supercritical fluids, and ionic liquids are being explored as potential green solvents. nih.gov
Table 2: Application of Green Chemistry Principles to Dichloromethylene Cyclohexane Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Renewable Feedstocks | Exploring bio-based precursors for the cyclohexane ring. | Reduced reliance on fossil fuels and a smaller carbon footprint. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Less waste generation. |
| Use of Catalysis | Employing catalytic rather than stoichiometric reagents. nih.govrsc.org | Milder reaction conditions, higher selectivity, and less waste. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents like dichloromethane with greener alternatives. usc.eduwhiterose.ac.uknih.gov | Reduced environmental impact and improved worker safety. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced costs. |
| Use of Solvent-Free Conditions | Performing reactions in the absence of a solvent where possible. nih.gov | Elimination of solvent waste and simplification of purification. |
Flow Chemistry and Automated Synthesis Applications
The application of flow chemistry and automated synthesis to the preparation of (dichloromethylene)cyclohexane, while not extensively documented in dedicated literature, represents a logical progression from established batch methods. These modern techniques offer significant advantages in terms of safety, reproducibility, and scalability. d-nb.infoflinders.edu.au Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.au This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which are characteristic of some routes to (dichloromethylene)cyclohexane. d-nb.info
Automated synthesis platforms can be integrated with flow reactors to enable rapid optimization of reaction conditions and the creation of compound libraries. chemrxiv.orgbeilstein-journals.org For the synthesis of (dichloromethylene)cyclohexane and its derivatives, an automated system could systematically vary reagent concentrations, catalysts, and residence times to maximize yield and minimize byproduct formation. beilstein-journals.org The translation of batch syntheses, such as the Wittig reaction or dichlorocarbene additions, into a continuous-flow process would involve pumping the reagent solutions through a heated or cooled reactor coil to a collection vessel. unimi.it In-line purification and analysis modules could also be incorporated to streamline the entire process from starting materials to the purified product. flinders.edu.au
Table 1: Conceptual Flow Synthesis Setup for (Dichloromethylene)cyclohexane
| Parameter | Description | Advantage in Flow Synthesis |
| Reagents | Pump 1: Cyclohexanone in THF. Pump 2: Ylide precursor (e.g., triphenylphosphine (B44618) and carbon tetrachloride) or pre-formed ylide in THF. | Precise molar ratio control, enhanced safety by minimizing the volume of hazardous reagents at any given time. |
| Reactor | Heated/Cooled Microreactor or Capillary Coil. | Superior heat transfer, minimizing hotspots and side reactions. Precise temperature control. |
| Residence Time | Controlled by flow rate and reactor volume (e.g., 2-10 minutes). | Rapid reaction optimization by simply adjusting flow rates. d-nb.info |
| Quenching | Introduction of a quenching agent (e.g., water, NH4Cl solution) post-reactor. | Continuous and controlled termination of the reaction. mdpi.com |
| Work-up | In-line liquid-liquid extraction and separation using a membrane-based separator. | Automation of the purification process, reducing manual handling and processing time. |
This approach facilitates a more efficient, safer, and scalable production of (dichloromethylene)cyclohexane compared to traditional batch processing. flinders.edu.au
Mechanistic Insights into Formation Pathways and Reaction Intermediates
The formation of (dichloromethylene)cyclohexane is primarily understood through two major mechanistic pathways: a Wittig-type olefination and the addition of a dichlorocarbene equivalent.
The first pathway is a variation of the Wittig reaction, which converts ketones and aldehydes into alkenes. wikipedia.orglibretexts.org In this case, a phosphorus ylide is the key reagent. masterorganicchemistry.com The mechanism proceeds through several steps:
Ylide Formation : A suitable phosphine, typically triphenylphosphine, reacts with a source of the dichloromethylene group, like carbon tetrachloride, in the presence of a strong base to form a dichlorophosphorane ylide, Ph₃P=CCl₂. masterorganicchemistry.comrsc.org
Nucleophilic Attack : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclohexanone. libretexts.org This forms a dipolar, charge-separated intermediate known as a betaine. libretexts.org
Oxaphosphetane Formation : The betaine intermediate rapidly undergoes an intramolecular cyclization to form a four-membered heterocyclic ring containing both phosphorus and oxygen, called an oxaphosphetane. wikipedia.orglibretexts.org
Decomposition : The oxaphosphetane intermediate is unstable and decomposes in an irreversible, exothermic step to yield the final products: the desired (dichloromethylene)cyclohexane and a stable phosphine oxide, such as triphenylphosphine oxide. wikipedia.orgmasterorganicchemistry.com
The second significant pathway involves the reaction of cyclohexanone with triphenylphosphine in carbon tetrachloride, which serves as both the solvent and the source of the dichloromethylene unit. rsc.orgrsc.org This reaction is complex and can yield multiple products. For six-membered cyclic ketones like cyclohexanone, the primary product is often the corresponding enyl chloride (1-chlorocyclohexene), with (dichloromethylene)cyclohexane formed as a minor product. rsc.orgrsc.org Increasing the molar ratio of triphenylphosphine to cyclohexanone can drive the reaction to near completion. rsc.org
A proposed mechanism for this reaction involves the formation of a dichloromethylide phosphonium (B103445) salt intermediate [Ph₃P⁺–CCl₂]Cl⁻. This intermediate can then react further, possibly through a dichlorocarbene (:CCl₂) equivalent, which adds to the carbonyl group. However, the exact nature of the intermediates and the reasons for the observed product ratios are still subject to investigation. rsc.org An alternative and more direct method for dichlorocarbene generation involves the α-elimination of hydrogen chloride from chloroform using a strong base, often under phase-transfer catalysis (PTC) conditions. acs.org
Table 2: Key Intermediates in the Formation of (Dichloromethylene)cyclohexane
| Reaction Pathway | Key Intermediates | Description |
| Wittig-type Olefination | Phosphonium Ylide (Ph₃P=CCl₂) | The key nucleophile that attacks the carbonyl group. masterorganicchemistry.com |
| Betaine | A dipolar intermediate formed after the initial C-C bond formation. libretexts.org | |
| Oxaphosphetane | A four-membered ring intermediate that decomposes to the final products. wikipedia.org | |
| Carbene Addition | Dichloromethylide Phosphonium Salt | An intermediate formed from triphenylphosphine and carbon tetrachloride. rsc.org |
| Dichlorocarbene (:CCl₂) | A highly reactive species that can add to the carbonyl double bond. acs.org |
The choice of reagents and reaction conditions ultimately determines which mechanistic pathway is favored and dictates the resulting product distribution. rsc.orgacs.org
Reactivity and Transformation Pathways of Cyclohexane, Dichloromethylene
Electrophilic and Nucleophilic Reactivity Profiles of the Dichloromethylene Moiety
The dichloromethylene group in (dichloromethylene)cyclohexane is characterized by a carbon-carbon double bond that is electron-deficient. This deficiency is a direct consequence of the strong electron-withdrawing inductive effect of the two chlorine atoms. This electronic feature is central to its reactivity, making the exocyclic carbon atom susceptible to nucleophilic attack. Conversely, the pi-bond itself can act as a nucleophile, albeit a weak one, in reactions with potent electrophiles.
Addition Reactions
The electron-deficient nature of the double bond in (dichloromethylene)cyclohexane makes it a substrate for various addition reactions.
One notable example is the addition of dihalocarbenes. Research on the stereoselectivity of dihalocarbene addition to 4-tert-butyl(dichloromethylene)cyclohexane has provided valuable insights into the facial selectivity of such reactions. acs.org The approach of the carbene is influenced by the steric bulk of the substituents on the cyclohexane (B81311) ring, dictating the stereochemical outcome of the resulting spirocyclic product.
Addition of hydrogen halides, such as hydrogen chloride (HCl), to alkenes that can form a tertiary carbocation, like 1-methylcyclohexene, results in the formation of 1-chloro-1-methylcyclohexane. byjus.com While (dichloromethylene)cyclohexane does not have a methyl group to stabilize a tertiary carbocation in the same manner, the addition of electrophiles would proceed via the most stable carbocation intermediate possible. The addition of an electrophile to the exocyclic carbon would generate a tertiary carbocation on the cyclohexane ring, which would then be attacked by a nucleophile.
The reaction of amines with dichloromethane (B109758) has been studied, revealing that tertiary amines yield one mole of ionic chloride per mole of amine consumed, while primary and secondary amines yield one mole of ionic chloride per two moles of amine. scispace.com These reactions proceed via an SN2 mechanism. scispace.com While this reaction involves dichloromethane rather than (dichloromethylene)cyclohexane, it highlights the reactivity of the C-Cl bond towards nucleophiles.
Elimination Reactions
Elimination reactions involving (dichloromethylene)cyclohexane can be complex. The presence of the double bond means that elimination reactions would typically involve substituents on the cyclohexane ring itself, leading to the formation of a cyclohexadiene derivative.
For an E2 elimination to occur on a cyclohexane ring, the leaving group and a beta-hydrogen must be in an anti-periplanar arrangement, which translates to a diaxial conformation. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org The rate and regioselectivity of E2 reactions in substituted cyclohexanes are therefore highly dependent on the conformational preferences of the substituents. libretexts.orglibretexts.org For instance, cis- and trans-isomers of substituted chlorocyclohexanes can exhibit significantly different reaction rates and yield different products due to the accessibility of the required anti-periplanar conformation. libretexts.orglibretexts.org
In the context of (dichloromethylene)cyclohexane, if a suitable leaving group were present on the cyclohexane ring, its elimination would be governed by these stereochemical principles. The dichloromethylene group itself would influence the conformational equilibrium of the ring and thus the rate of elimination.
Rearrangement Reactions
Rearrangement reactions often accompany reactions that proceed through a carbocation intermediate, such as certain addition or substitution reactions. masterorganicchemistry.commasterorganicchemistry.com These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation. masterorganicchemistry.commasterorganicchemistry.com The migratory aptitude of different groups follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl > hydrogen. wiley-vch.de
In reactions involving (dichloromethylene)cyclohexane where a carbocation is formed on the cyclohexane ring, rearrangement is a plausible subsequent step. For example, if a carbocation were generated at a secondary position on the ring, a hydride shift from an adjacent tertiary carbon could lead to a more stable carbocation. The final product would then be derived from this rearranged intermediate.
Cycloaddition Chemistry and Other Pericyclic Reactions Involving the Dichloromethylene Moiety
Cycloaddition reactions are concerted reactions where two π-electron systems combine to form a ring. libretexts.org The feasibility of a cycloaddition reaction is often governed by the electronic nature of the participating components. The electron-deficient double bond of (dichloromethylene)cyclohexane makes it a potential dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.orglibretexts.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org
The stereospecificity of the Diels-Alder reaction is a key feature, with the relative stereochemistry of the substituents on the dienophile being retained in the product. libretexts.org Therefore, the reaction of (dichloromethylene)cyclohexane with a diene would be expected to yield a spirocyclic compound with a specific stereochemistry.
Photochemical [2+2] cycloadditions are also possible. libretexts.orglibretexts.org These reactions, which are often symmetry-forbidden under thermal conditions, can be enabled by photochemical excitation. youtube.comyoutube.com The irradiation of an alkene with ultraviolet light can promote an electron to a higher energy orbital, altering the orbital symmetry and allowing the cycloaddition to proceed. youtube.com Thus, (dichloromethylene)cyclohexane could potentially undergo [2+2] cycloaddition with another alkene under photochemical conditions.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, often palladium. wikipedia.orgyoutube.comlibretexts.org
The general mechanism for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org In the context of (dichloromethylene)cyclohexane, the vinyl chloride moieties could potentially participate in such reactions. For example, in a Suzuki-Miyaura coupling, (dichloromethylene)cyclohexane could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govyoutube.com
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful platform for C(sp³)–C bond formation. acs.org Recent developments have shown that nickel catalysts can intercept and functionalize alkyl radicals generated through various means. acs.org This opens up possibilities for the functionalization of the cyclohexane ring of (dichloromethylene)cyclohexane.
Radical and Photochemical Reactions
The dichloromethylene group can influence the radical and photochemical reactivity of the molecule. Free radical halogenation of cyclohexane with chlorine in the presence of dichloromethane as a solvent is a known process. pearson.com Alkanes typically undergo free radical substitution reactions when subjected to UV light or high temperatures. vedantu.com
The reaction of dichloromethane with atomic hydrogen proceeds via abstraction of either a chlorine or a hydrogen atom to form radicals. njit.edu This suggests that under radical conditions, the C-Cl bonds in (dichloromethylene)cyclohexane could be susceptible to homolytic cleavage.
Photochemical reactions of related compounds, such as dichloromethyl- and trichloromethyl-cyclohexadienones, have been investigated. rsc.orgrsc.org Irradiation of these compounds can lead to complex transformations. rsc.org For example, the irradiation of 6-dichloromethylcyclohexa-2,4-dienones in the presence of water can lead to the formation of 7-chlorohepta-2,4,6-trienoic acids. rsc.org This suggests that the dichloromethylene group in (dichloromethylene)cyclohexane could also be photochemically active, potentially undergoing rearrangements or fragmentations upon exposure to UV light. Visible light photoredox catalysis has also been employed for reductive radical cyclization reactions, where an alkyl radical is generated from an alkyl halide. acs.org
Below is a table summarizing the reactivity of the dichloromethylene moiety in (dichloromethylene)cyclohexane:
| Reaction Type | Reactant/Conditions | Product Type | Key Features |
| Addition | Dihalocarbene | Spirocyclic compound | Stereoselectivity influenced by ring substituents. acs.org |
| Hydrogen Halide (e.g., HCl) | Halogenated cyclohexane | Proceeds via the most stable carbocation intermediate. byjus.com | |
| Elimination | Base (on a substituted ring) | Cyclohexadiene derivative | Requires anti-periplanar geometry of leaving group and β-hydrogen. libretexts.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com |
| Rearrangement | Acidic conditions (if carbocation forms) | Rearranged product | Driven by the formation of a more stable carbocation. masterorganicchemistry.commasterorganicchemistry.comwiley-vch.de |
| [4+2] Cycloaddition | Electron-rich diene | Spirocyclic compound | Acts as a dienophile due to the electron-deficient double bond. libretexts.orglibretexts.org |
| [2+2] Cycloaddition | Alkene, UV light | Cyclobutane derivative | Photochemically allowed process. libretexts.orglibretexts.orgyoutube.com |
| Cross-Coupling | Organometallic reagent, Pd or Ni catalyst | Substituted cyclohexane | C-Cl bonds can undergo oxidative addition. wikipedia.orglibretexts.orgnih.gov |
| Radical Reaction | Radical initiator/UV light | Substituted cyclohexane | C-Cl or C-H bonds on the ring can react. pearson.comvedantu.comnjit.edu |
| Photochemical | UV light | Various rearranged/fragmented products | The dichloromethylene group is a potential chromophore. rsc.orgrsc.org |
Reaction Mechanisms and Transition State Analysis of Cyclohexane, (dichloromethylene)-
Due to a lack of direct studies on the reaction mechanisms and transition state analysis of Cyclohexane, (dichloromethylene)-, this section will infer its potential reactivity based on well-understood principles of related chemical systems. The reactivity of this compound is primarily dictated by two key structural features: the cyclohexane ring and the exocyclic dichloromethylene group. The analysis will, therefore, draw parallels with the reaction mechanisms of substituted cyclohexanes and the chemistry of gem-dihalides and dichlorocarbene (B158193) precursors.
The primary reaction pathways anticipated for Cyclohexane, (dichloromethylene)- involve elimination reactions, given the presence of two chlorine atoms which can act as leaving groups. The stereochemistry of the cyclohexane ring is expected to play a crucial role in the feasibility and outcome of these reactions.
Elimination Reactions: The E2 Pathway
Elimination reactions, particularly the bimolecular elimination (E2) mechanism, are common for alkyl halides in the presence of a strong base. For an E2 reaction to occur in a cyclohexane system, a strict stereochemical requirement must be met: the leaving group and a β-hydrogen atom must be in an anti-periplanar (diaxial) arrangement. libretexts.orgchemistrysteps.commasterorganicchemistry.com This means both the leaving group and the hydrogen must be in axial positions, on adjacent carbons, and on opposite faces of the ring. masterorganicchemistry.comlibretexts.org
In the context of Cyclohexane, (dichloromethylene)-, an E2-type reaction would involve the removal of one of the chlorine atoms and a proton from an adjacent carbon (C2 or C6) of the cyclohexane ring. The chair conformation of the molecule would be critical. For the elimination to proceed, the C=CCl₂ bond would be attached to a carbon (C1) of the cyclohexane ring. The leaving group (one of the Cl atoms) is not directly on the ring, which makes the classic E2 mechanism involving a ring hydrogen less straightforward.
A more plausible elimination pathway would be an E2-like reaction initiated by a strong base abstracting a proton from the cyclohexane ring at a position alpha to the dichloromethylene group (C2 or C6). However, this would lead to the formation of a carbanion, which could then expel a chloride ion. This two-step process is known as the E1cB (Elimination, Unimolecular, conjugate Base) mechanism.
Alternatively, if we consider reactions that might lead to the formation of a cyclopentyne (B14760497) derivative through a double elimination, this would require a very strong base and harsh conditions. The mechanism would likely proceed in a stepwise manner.
Influence of Cyclohexane Conformation on Reactivity
The conformation of the cyclohexane ring significantly impacts reaction rates and product distribution in elimination reactions. libretexts.orglibretexts.org For substituted cyclohexanes, there is an equilibrium between two chair conformations. The rate of an E2 reaction is highly dependent on the concentration of the conformer that allows for the necessary anti-periplanar arrangement. chemistrysteps.comlibretexts.org
For instance, in the elimination reactions of isomeric cycloalkyl halides, the isomer that can more readily adopt a conformation with an axial leaving group reacts much faster. libretexts.orglibretexts.org Trans-2-methyl-1-chlorocyclohexane, for example, reacts slower than its cis-isomer because placing the chlorine in the required axial position forces the larger methyl group into an unfavorable axial position as well. libretexts.org This leads to a higher energy transition state and a slower reaction.
The following table, derived from principles of cyclohexane reactivity, illustrates the impact of stereochemistry on product formation in a typical E2 reaction of a substituted chlorocyclohexane. While not directly involving Cyclohexane, (dichloromethylene)-, it highlights the governing principles that would apply.
| Reactant | Major Elimination Product | Governing Principle |
| cis-1-chloro-2-methylcyclohexane | 1-methylcyclohexene | Zaitsev's Rule: The more substituted alkene is the major product. The required anti-periplanar hydrogen is available. libretexts.org |
| trans-1-chloro-2-methylcyclohexane | 3-methylcyclohexene | Anti-periplanar Requirement: The only available anti-periplanar hydrogen leads to the less substituted alkene (Hofmann product). libretexts.orglibretexts.org |
This table demonstrates that the stereochemical constraints of the cyclohexane ring can override thermodynamic product stability (Zaitsev's rule). libretexts.org
Radical and Carbene-Mediated Transformations
The dichloromethylene group can also be a precursor to dichlorocarbene (:CCl₂) under appropriate conditions, such as thermolysis or treatment with certain reagents. While typically generated from chloroform (B151607), the potential for Cyclohexane, (dichloromethylene)- to act as a carbene source in specific reactions cannot be entirely ruled out, although this is less common for vinylic dichlorides.
More likely are radical reactions. The C-Cl bonds can be cleaved homolytically under UV irradiation or in the presence of radical initiators. This would generate a vinyl radical on the exocyclic carbon. The stability and subsequent reactions of this radical would be influenced by the adjacent cyclohexane ring.
Computational studies on the reaction of dichlorocarbene with other molecules, such as cyclopropane, show that C-H insertion is a low-energy pathway. nih.gov This suggests that if dichlorocarbene were to be formed from or react with Cyclohexane, (dichloromethylene)-, complex intramolecular or intermolecular C-H insertion reactions could occur.
Transition State Analysis Insights from Analogous Systems
Direct transition state analysis for reactions of Cyclohexane, (dichloromethylene)- is not available. However, we can draw inferences from computational studies on related systems. For instance, computational investigations of SN2 reactions involving dichloromethane have detailed the geometry and energy of the transition state. acs.org In a hypothetical nucleophilic attack on the dichloromethylene carbon of Cyclohexane, (dichloromethylene)-, the transition state would likely involve a trigonal bipyramidal geometry at the carbon atom, similar to a classic SN2 transition state. ncert.nic.in
For elimination reactions, the transition state of an E2 reaction is concerted, meaning bond breaking and bond forming occur simultaneously. libretexts.org In the transition state, the base, the β-hydrogen, the two carbons, and the leaving group are all in the same plane. The stability of this transition state, and thus the reaction rate, is highly sensitive to the steric and electronic environment, as illustrated by the differences in reactivity between cis and trans isomers of substituted cyclohexanes. libretexts.org
The following table summarizes the key characteristics of transition states for plausible reaction pathways of Cyclohexane, (dichloromethylene)-, based on analogous systems.
| Reaction Pathway | Key Transition State Features | Analogous System |
| E2 Elimination | Anti-periplanar arrangement of H and a Cl leaving group; planar arrangement of the reacting atoms. libretexts.orgmasterorganicchemistry.com | Elimination reactions of chlorocyclohexanes. libretexts.orglibretexts.org |
| SN2-type Substitution | Trigonal bipyramidal geometry at the dichloromethylene carbon. ncert.nic.in | Nucleophilic substitution reactions of dichloromethane. acs.orgscispace.com |
| Radical Halogen Abstraction | Planar or near-planar geometry of the resulting vinyl radical center. | Radical reactions of vinyl halides. |
Application of Cyclohexane, Dichloromethylene in Advanced Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
The 1,1-dichloroalkene structural unit is a feature in some natural products and serves as a critical intermediate in the synthesis of complex organic frameworks, including those with pharmaceutical or agrochemical applications. sioc-journal.cn The cyclohexane (B81311) scaffold itself is a common motif in a wide array of biologically active compounds. elsevierpure.comnih.gov
Natural Product Synthesis Intermediates
While direct applications of 1-(dichloromethylene)cyclohexane in completed natural product syntheses are not extensively documented, its potential is derived from the established reactivity of gem-dichloroalkenes. sioc-journal.cn These compounds are primarily used as precursors to alkynes through treatment with strong bases like organolithium reagents. The resulting cyclohexylacetylene is a versatile intermediate that can undergo various coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) or cycloadditions to build more complex molecular skeletons found in natural products. The cyclohexane unit provides a rigid, three-dimensional scaffold that is present in numerous natural products, such as terpenes and steroids. elsevierpure.comnih.gov
Pharmaceutical Building Blocks and Precursors
The gem-dihaloalkene moiety is a valuable substructure in medicinal chemistry. nih.gov The gem-difluoroalkene group, a close analogue of the gem-dichloroalkene, is often used as a stable bioisostere for carbonyl or amide groups, which can enhance metabolic stability and modify binding affinities. nih.govnih.gov By analogy, 1-(dichloromethylene)cyclohexane can serve as a precursor to compounds where the exocyclic double bond is transformed into other functionalities.
For instance, hydrolysis under specific conditions can convert the dichloromethylene group into a carbonyl, yielding cyclohexanone (B45756). More complex transformations allow for the construction of diverse pharmaceutical intermediates. mallakchemicals.com Chlorinated compounds and cyclohexane derivatives are common building blocks in the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.comresearchgate.net The reactivity of the C-Cl bonds and the C=C double bond allows for the introduction of various substituents and the construction of more elaborate molecular frameworks relevant to drug discovery.
Agrochemical Precursors
The utility of halogenated organic compounds in agrochemicals is well-established, with chlorinated cyclohexane derivatives like lindane being historical examples of insecticides. pops.int Modern agrochemical research often leverages fluorinated building blocks, and gem-difluoroalkenes are recognized for their potential in preparing new agrochemicals. nih.govnih.gov Given the similar reactivity profiles, 1-(dichloromethylene)cyclohexane represents a plausible, though less common, building block for agrochemical precursors. Its use as a solvent in pesticide formulations is also noted, highlighting the chemical compatibility of the cyclohexane scaffold with agrochemical applications. epa.govfishersci.be
Construction of Novel Ring Systems and Heterocycles
One of the most powerful applications of gem-dichloroalkenes is in the synthesis of cyclic and heterocyclic systems. An efficient nickel-catalyzed cascade reaction has been developed that utilizes gem-dichloroalkenes and 2-vinylanilines to construct highly substituted quinolines. acs.org This protocol involves a cascade process that forms multiple carbon-carbon and carbon-nitrogen bonds in a single operation. When applied to 1-(dichloromethylene)cyclohexane, this reaction would provide direct access to complex spirocyclic or fused quinoline (B57606) systems, which are important scaffolds in medicinal chemistry.
Below is a table summarizing the general findings for this type of reaction.
| Reactant A | Reactant B | Catalyst System | Key Transformation | Product Class | Reference |
|---|---|---|---|---|---|
| 2-Vinylaniline | gem-Dichloroalkene (e.g., 1-(dichloromethylene)cyclohexane) | IPr-Nickel Complex | Cascade Annulation | Substituted Quinolines | acs.org |
Furthermore, the conversion of 1-(dichloromethylene)cyclohexane to cyclohexylacetylene opens up numerous possibilities for ring construction via cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition to form triazoles or the Diels-Alder reaction where the alkyne acts as a dienophile.
Stereoselective Synthesis Strategies Utilizing Cyclohexane, (dichloromethylene)- as a Chiral Auxiliary or Reactant
The molecule 1-(dichloromethylene)cyclohexane is achiral. However, it can be employed in stereoselective synthesis as a prochiral substrate, where a chiral catalyst or reagent differentiates between the two faces of the double bond.
A key example of stereoselectivity involves the addition of dihalocarbenes to a structurally related compound, 4-tert-butyl(dichloromethylene)cyclohexane. acs.org In this substrate-controlled reaction, the bulky tert-butyl group locks the cyclohexane into a specific conformation and sterically hinders one face of the dichloromethylene group. As a result, the incoming carbene adds preferentially to the less hindered face, leading to a high degree of diastereoselectivity in the formation of the spirocyclic product. This demonstrates how the cyclohexane ring can act as a stereodirecting group.
The table below outlines the principle of this stereoselective addition.
| Substrate | Reagent | Key Principle | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| 4-tert-butyl(dichloromethylene)cyclohexane | Dihalocarbene (:CX₂) | Substrate-controlled facial selectivity due to steric hindrance from the t-butyl group. | Preferential addition to the less hindered face, resulting in a major diastereomer. | acs.org |
While 1-(dichloromethylene)cyclohexane itself lacks a directing group, it could be used in catalyst-controlled stereoselective reactions, such as asymmetric hydrogenation or dihydroxylation, using well-established chiral transition-metal catalysts.
Polymer Chemistry Applications
Direct evidence for the polymerization of 1-(dichloromethylene)cyclohexane is limited in the scientific literature. The significant steric hindrance around the tetrasubstituted double bond and the presence of two chlorine atoms would likely make it a challenging monomer for common polymerization techniques like radical, cationic, or Ziegler-Natta polymerization.
However, research exists on the polymerization of related cyclic olefins. For example, cyclohexene (B86901) and its derivatives can be polymerized via ring-opening metathesis polymerization (ROMP) or through cationic mechanisms with certain catalysts. osaka-u.ac.jpresearchgate.net Additionally, processes have been developed for creating polyesters incorporating cyclohexane units, such as poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate), through solid-state polymerization, highlighting the value of the cyclohexane ring in creating polymers with desirable thermal and mechanical properties. researchgate.net While 1-(dichloromethylene)cyclohexane is not directly used as a monomer in these examples, its derivatives, obtained by transforming the dichloromethylene group, could potentially be integrated into polymer backbones.
Material Science Precursors and Functional Materials Synthesis
Following a comprehensive review of available scientific literature and chemical databases, there is a notable absence of specific research detailing the application of Cyclohexane, (dichloromethylene)- as a direct precursor for the synthesis of functional materials or in the field of material science. The unique reactivity of the dichloromethylene group attached to a cyclohexane ring suggests potential as a monomer or a building block; however, studies explicitly exploring this potential are not readily found in the public domain.
The dichloromethylene functional group is known for its role in various chemical transformations, which could theoretically be applied to the creation of novel polymers or functional materials. For instance, the carbon-chlorine bonds could potentially be involved in polymerization reactions or post-polymerization modification. However, without specific research findings, any discussion of its role remains speculative.
For context, research in polymer science often involves derivatives of cyclohexane for creating materials with specific properties. For example, polyesters like poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) are synthesized from 1,4-cyclohexanedimethanol (B133615) and 1,4-cyclohexanedicarboxylic acid, highlighting the utility of the cyclohexane ring in polymer backbones to create materials with high crystallinity and specific thermal properties. researchgate.net Similarly, other functionalized cyclohexanes have been explored in the context of living supramolecular polymerization. nih.gov
Furthermore, dichloromethane (B109758), a component of the title compound's structure, is a widely used solvent in chemical synthesis and material processing, but its role as a C1 building block is a more specialized area of research. wikipedia.orgnih.govchemicalbook.comknowde.com
While the transformation of related compounds like 1-methyl-1-(dichloromethyl)cyclohexane derivatives has been studied, this research focuses on synthetic organic transformations rather than the creation of polymeric or functional materials. acs.org
Spectroscopic and Structural Elucidation of Cyclohexane, Dichloromethylene and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules in solution and the solid state.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Structural Assignment
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules like derivatives of (dichloromethylene)cyclohexane.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). In a COSY spectrum of a (dichloromethylene)cyclohexane derivative, cross-peaks would reveal the connectivity of protons within the cyclohexane (B81311) ring, aiding in the assignment of adjacent methylene (B1212753) groups. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These are heteronuclear correlation techniques that map protons to the carbons they are directly attached to (one-bond ¹H-¹³C coupling). youtube.comuio.no For (dichloromethylene)cyclohexane, an HSQC or HMQC spectrum would show a correlation between the protons of each methylene group in the cyclohexane ring and their corresponding carbon atom. youtube.comuio.nonih.gov This is crucial for assigning the ¹³C spectrum, which can be less straightforward than the ¹H spectrum. The dichloromethylene carbon, lacking attached protons, would not show a signal in these spectra.
The combination of these techniques allows for a complete and reliable assignment of all proton and carbon resonances in the molecule. youtube.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for (Dichloromethylene)cyclohexane Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Cyclohexane ring protons (CH₂) | 1.4 - 2.5 | The exact shift depends on the axial or equatorial position and the presence of other substituents. docbrown.infoyoutube.com |
| ¹³C | Cyclohexane ring carbons (CH₂) | 25 - 40 | |
| ¹³C | Dichloromethylene carbon (C=CCl₂) | 110 - 130 | This carbon is significantly deshielded due to the electronegative chlorine atoms and its sp² hybridization. |
Solid-State NMR for Conformational and Dynamic Analysis
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For cyclohexane derivatives, ssNMR can be particularly useful for studying the conformational preferences and molecular motions.
In the solid state, the chair conformation of the cyclohexane ring is typically rigid. royalsocietypublishing.org ssNMR techniques, such as cross-polarization magic-angle spinning (CP/MAS), can be used to obtain high-resolution ¹³C spectra of solid (dichloromethylene)cyclohexane. nih.gov The chemical shifts observed in the solid state can provide information about the specific conformation adopted in the crystal lattice. Furthermore, by analyzing parameters like spin-lattice relaxation times (T₁), one can probe the dynamics of the molecule, such as ring inversion or libration, in the solid state. royalsocietypublishing.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule.
For "Cyclohexane, (dichloromethylene)-", the IR and Raman spectra would be characterized by several key features:
C-H stretching vibrations : Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of the C-H bonds of the cyclohexane ring. docbrown.info
C-Cl stretching vibrations : The dichloromethylene group would give rise to characteristic C-Cl stretching bands. These typically appear in the region of 600-800 cm⁻¹. kcvs.ca The presence of two chlorine atoms on the same carbon would likely result in both symmetric and antisymmetric stretching modes.
C=C stretching vibration : A band corresponding to the C=C double bond stretching vibration would be expected in the range of 1600-1680 cm⁻¹. This band might be weak in the IR spectrum but stronger in the Raman spectrum due to the change in polarizability.
CH₂ bending vibrations : The scissoring and rocking motions of the methylene groups in the cyclohexane ring would produce absorptions in the 1440-1480 cm⁻¹ region. docbrown.info
Table 2: Key Vibrational Frequencies for (Dichloromethylene)cyclohexane
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
| C-H stretch (cyclohexane) | 2850-3000 |
| C=C stretch | 1600-1680 |
| CH₂ bend (cyclohexane) | 1440-1480 |
| C-Cl stretch | 600-800 |
Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For "Cyclohexane, (dichloromethylene)-", the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M⁺, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.
The fragmentation of the molecular ion would provide further structural clues. Common fragmentation pathways for cyclohexane derivatives involve the loss of small neutral molecules or radicals. docbrown.infolibretexts.org For (dichloromethylene)cyclohexane, potential fragmentation could include:
Loss of a chlorine atom : [M - Cl]⁺
Loss of HCl : [M - HCl]⁺
Retro-Diels-Alder reaction : Cleavage of the cyclohexane ring.
Loss of the dichloromethylene group : [C₆H₁₀]⁺
The analysis of these fragment ions helps to piece together the structure of the original molecule. brainly.comlibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. jmaterenvironsci.com
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.comsoton.ac.uk
For a crystalline derivative of (dichloromethylene)cyclohexane, X-ray crystallography could provide precise information on:
Conformation of the cyclohexane ring : It would confirm whether the ring adopts a chair, boat, or twist-boat conformation in the solid state. aps.org
Bond lengths and angles : The precise measurements of the C=C and C-Cl bond lengths in the dichloromethylene group, as well as the geometry of the cyclohexane ring, would be obtained.
Stereochemistry : If the molecule is chiral, X-ray crystallography can be used to determine its absolute configuration. soton.ac.uk
Crystal packing : The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces, can be visualized. mdpi.com
The structural data from X-ray crystallography serves as a benchmark for validating the conformational analyses performed using spectroscopic and computational methods. icm.edu.pl
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. If a derivative of (dichloromethylene)cyclohexane is chiral, these methods can be employed to determine its absolute stereochemistry and to study conformational changes in solution.
Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.govnih.gov Chiral molecules exhibit characteristic CD spectra, and the sign and intensity of the Cotton effects can be related to the spatial arrangement of the chromophores and substituents. For a chiral (dichloromethylene)cyclohexane derivative, the electronic transitions of the dichloromethylene group would likely give rise to measurable CD signals.
Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.
Both CD and ORD are powerful tools for assigning the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by theoretical calculations or with the spectra of related compounds of known stereochemistry. soton.ac.uknih.govnih.gov
Computational and Theoretical Investigations of Cyclohexane, Dichloromethylene
Quantum Chemical Calculations
Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the behavior of molecules. researchgate.net These calculations can predict molecular geometries, energies, vibrational frequencies, and various electronic properties. researchgate.net
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) has become a popular method for electronic structure calculations in quantum chemistry due to its balance of accuracy and computational cost. youtube.comstackexchange.com DFT methods are used to study the structures and energetic properties of molecules. youtube.com For "Cyclohexane, (dichloromethylene)-", DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry and determine its electronic ground state. mdpi.com
These calculations would reveal key energetic properties, such as the heat of formation and strain energy associated with the dichloromethylene substitution on the cyclohexane (B81311) ring. The electronic structure analysis would provide details on the charge distribution, highlighting the influence of the electronegative chlorine atoms and the exocyclic double bond on the electron density of the cyclohexane ring.
Table 1: Illustrative DFT-Calculated Energetic Properties
| Property | Exemplary Value | Significance for (dichloromethylene)cyclohexane |
| Heat of Formation (gas phase) | Value not available in search results | Indicates the thermodynamic stability of the molecule relative to its constituent elements. |
| Ring Strain Energy | Value not available in search results | Quantifies the destabilization due to the deviation from ideal bond angles and conformations, influenced by the sp² hybridized carbon of the double bond. |
| Dipole Moment | Value not available in search results | A measure of the molecule's overall polarity, arising from the asymmetric distribution of charge due to the C-Cl bonds. |
| Note: Specific calculated values for (dichloromethylene)cyclohexane are not available in the provided search results. The table illustrates the type of data obtained from DFT studies. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly when combined with large basis sets. researchgate.netirjweb.com
For "Cyclohexane, (dichloromethylene)-", high-accuracy ab initio calculations could be used to benchmark results from more computationally efficient methods like DFT. For instance, Coupled Cluster calculations, while computationally expensive, are considered a "gold standard" for calculating energies and could provide a very accurate value for the energy of the molecule and its various conformers. irjweb.com These methods are crucial for obtaining reliable data on reaction energetics and barrier heights. irjweb.com
Conformational Analysis and Energy Landscapes
The cyclohexane ring is well-known for its conformational flexibility, with the chair conformation being the most stable form. youtube.comyoutube.com The introduction of the dichloromethylene group introduces new conformational possibilities and alters the energy landscape of the ring.
Computational methods can be used to explore the potential energy surface of "(dichloromethylene)cyclohexane". This involves identifying and calculating the relative energies of different conformers, such as the chair, boat, and twist-boat forms. youtube.com The presence of the rigid C=C double bond will significantly influence the ring's puckering and the relative stabilities of these conformers. For instance, the sp² hybridization of the exocyclic carbon atom will flatten the ring at that position, affecting the bond angles and torsional strains throughout the ring.
The relative energies of different conformers can be calculated, providing insight into the equilibrium populations of each. Substituents on a cyclohexane ring have different energies depending on whether they are in an axial or equatorial position, and the conformational analysis would determine the preferred orientation of the dichloromethylene group. youtube.com
Table 2: Theoretical Relative Energies of Cyclohexane Conformers (Illustrative)
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0.0 |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
| Half-Chair | 10.8 |
| Note: These are general values for unsubstituted cyclohexane. The presence of the dichloromethylene group would alter these relative energies. Specific data for (dichloromethylene)cyclohexane is not available in the search results. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms. youtube.com For "(dichloromethylene)cyclohexane", this could involve studying reactions such as addition to the double bond or nucleophilic substitution at the dichloromethylene carbon.
Reaction pathway modeling involves identifying the transition state, which is the highest energy point along the reaction coordinate. nih.gov The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. Computational methods can be used to locate and characterize transition states, providing detailed information about the geometry and electronic structure of the molecule as it transforms from reactant to product. For example, in a dehydrohalogenation reaction, the mechanism can be elucidated by modeling the interaction with a base and identifying the transition state leading to the formation of an alkyne. youtube.com
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Predictions
The electronic structure of a molecule is key to understanding its reactivity. nih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. irjweb.comirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity of a molecule. irjweb.comnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For "(dichloromethylene)cyclohexane", the HOMO is likely to be associated with the π-system of the double bond, while the LUMO may be centered on the antibonding orbitals of the C-Cl bonds. The analysis of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. nih.gov
Table 3: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Predicted Location of High Electron Density | Role in Reactivity |
| HOMO | C=C double bond | Site for electrophilic attack |
| LUMO | C-Cl antibonding orbitals | Site for nucleophilic attack |
| Note: This table is based on general principles of electronic structure theory as specific data for (dichloromethylene)cyclohexane is not available in the search results. |
Molecular Dynamics Simulations for Conformational Interconversions and Solvent Effects
While quantum chemical calculations are excellent for studying static properties of molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations can be used to study the conformational interconversions of "(dichloromethylene)cyclohexane", such as the ring-flipping process. nih.gov These simulations would show how the molecule moves and changes its shape at a given temperature.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the conformational equilibrium and reactivity of the molecule. nih.gov The presence of a solvent can stabilize or destabilize certain conformers or transition states, thereby influencing reaction rates and outcomes. For example, a polar solvent might favor a more polar conformer of "(dichloromethylene)cyclohexane".
Analytical Methodologies for Research Oriented Characterization of Cyclohexane, Dichloromethylene
Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity, Product Analysis, and Mixture Separation
Chromatographic methods are indispensable for separating (dichloromethylene)cyclohexane from starting materials, byproducts, and solvents. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its expected volatility, GC-MS is a primary tool for the analysis of (dichloromethylene)cyclohexane. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. nih.gov This technique is particularly suited for determining the purity of a sample and identifying trace-level impurities. fishersci.com In a typical setup, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a capillary column. chromatographyonline.com As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
The analysis of related alkyl halides often employs a GC system equipped with a capillary column like a VF-624ms and a mass spectrometry detector (MSD). nih.gov The identification of (dichloromethylene)cyclohexane and its impurities would be confirmed by comparing their retention times and mass spectra with those of known standards or by searching against extensive databases like the NIST Mass Spectral Database. fishersci.com Free radical chlorination and oxidation products of similar compounds, such as cyclohexene (B86901) derivatives, have been successfully identified using GC and GC-MS. nih.gov
Table 1: Illustrative GC-MS Parameters for (Dichloromethylene)cyclohexane Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | Separates and identifies volatile compounds. |
| Column | VF-624ms or similar (e.g., 30 m x 0.25 mm, 1.4 µm film) | Stationary phase for separating compounds based on polarity and volatility. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min | Separates components based on boiling points. |
| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. |
| MS Source Temp. | 230 °C | Temperature of the ion source. |
| MS Quad Temp. | 150 °C | Temperature of the quadrupole mass filter. |
| Scan Range | m/z 35-400 | Range of mass-to-charge ratios detected. |
High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or for monitoring reactions in the liquid phase, HPLC is the method of choice. greenfield.comsigmaaldrich.com An HPLC method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The development of a robust HPLC method requires careful selection of the column (stationary phase) and mobile phase.
Given the non-polar nature of the cyclohexane (B81311) ring and the polar C-Cl bonds, both normal-phase and reversed-phase HPLC could be explored.
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). This mode would be suitable for separating isomers.
Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). This is a common and versatile HPLC mode.
It is noteworthy that using pure cyclohexane as a mobile phase in HPLC can be problematic, as it can solidify under the high pressures typically used, which necessitates careful control of operating pressure and temperature. chromatographyonline.com Detection is commonly achieved using a diode array detector (DAD) or a UV detector, although the compound's chromophore will determine the optimal detection wavelength. researchgate.net
Table 2: Hypothetical HPLC Method Conditions
| Parameter | Reversed-Phase | Normal-Phase |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Silica (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient | Hexane/Ethyl Acetate (B1210297) gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detector | DAD (210 nm) | DAD (210 nm) |
Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Mixture Analysis
For complex mixtures resulting from synthesis, where the identity of byproducts may be unknown, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are invaluable.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR directly links an HPLC system to an NMR spectrometer, allowing for the acquisition of detailed NMR spectra for each component as it elutes from the column. mdpi.com This is exceptionally powerful for the unambiguous structure elucidation of unknown impurities or isomers without the need for prior isolation. chromatographytoday.comslideshare.net The technique can be operated in several modes:
On-flow mode: Provides a real-time 2D contour plot of the NMR spectra of the eluting compounds. mdpi.com
Stopped-flow mode: The HPLC flow is halted when a peak of interest is inside the NMR flow cell, allowing for longer acquisition times and more advanced 2D NMR experiments (e.g., COSY, HSQC) to be performed on the trapped analyte. researchgate.net
This method is advantageous because it can distinguish between structural, conformational, and optical isomers, which might be difficult with mass spectrometry alone. chromatographytoday.com
Gas Chromatography-Infrared Spectroscopy (GC-IR)
Similar to GC-MS, GC-IR connects a gas chromatograph to an infrared spectrometer. chromatographytoday.com As components elute from the GC column, they pass through a light pipe or are deposited onto a cooled surface, and an IR spectrum is recorded. cannabisindustryjournal.com The primary strength of GC-IR is its ability to provide information about the functional groups present and to differentiate between structural isomers that may produce identical or very similar mass spectra. cannabisindustryjournal.com For (dichloromethylene)cyclohexane, GC-IR would be able to confirm the presence of the C=C double bond and the C-Cl bonds and would be a powerful tool to distinguish it from potential rearrangement products or positional isomers.
Table 3: Benefits of Hyphenated Techniques for (Dichloromethylene)cyclohexane Analysis
| Technique | Primary Advantage | Application |
|---|---|---|
| LC-NMR | Unambiguous structure elucidation without isolation. chromatographytoday.com | Identifying and characterizing unknown byproducts and isomers in a reaction mixture. |
| GC-IR | Isomer differentiation and functional group confirmation. chromatographytoday.com | Distinguishing between positional isomers that are not resolved by GC-MS. |
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
Understanding and optimizing the synthesis of (dichloromethylene)cyclohexane requires monitoring the reaction in real-time. In situ spectroscopy allows for the tracking of reactant consumption, product formation, and the appearance of transient intermediates without the need for sampling. nih.govyoutube.com
In Situ Fourier Transform Infrared (FTIR) Spectroscopy
A fiber-optic FTIR probe (such as ReactIR) can be inserted directly into the reaction vessel to collect spectra continuously throughout the reaction. mdpi.com This technique is ideal for monitoring the key functional group changes that define the reaction's progress. For instance, in a potential synthesis of (dichloromethylene)cyclohexane via a Wittig-type reaction using cyclohexanone (B45756), in situ FTIR could track:
The disappearance of the cyclohexanone reactant by monitoring its characteristic carbonyl (C=O) stretching frequency (~1715 cm⁻¹).
The appearance of the (dichloromethylene)cyclohexane product by monitoring its unique carbon-carbon double bond (C=C) stretching frequency (~1650 cm⁻¹).
This real-time data allows for the precise determination of reaction start and end points, reveals the presence of any reaction intermediates, and provides kinetic information, leading to a more comprehensive understanding of the reaction mechanism. youtube.commdpi.com
Table 4: Example of In Situ FTIR Monitoring for (Dichloromethylene)cyclohexane Synthesis
| Species | Functional Group | Approximate IR Frequency (cm⁻¹) | Trend During Reaction |
|---|---|---|---|
| Cyclohexanone (Reactant) | Carbonyl (C=O) | 1715 | Decreases |
| (Dichloromethylene)cyclohexane (Product) | Alkene (C=C) | 1650 | Increases |
| (Dichloromethylene)cyclohexane (Product) | C-Cl Stretch | 800-600 | Increases |
Quantitative Analytical Approaches for Reaction Kinetics and Mechanistic Studies
To move beyond qualitative observation to a full mechanistic understanding, quantitative analytical methods are employed to study the reaction kinetics. The goal is to determine the reaction order, rate constants, and activation parameters, which provides deep insight into the reaction mechanism. nih.gov
The synthesis of (dichloromethylene)cyclohexane, for example via a Wittig or related olefination reaction, involves a multi-step mechanism. acs.org A quantitative kinetic analysis can be performed by systematically varying the concentrations of reactants and monitoring the rate of product formation or reactant consumption over time. nih.gov
Data for this analysis can be generated using the techniques described previously:
Quantitative Chromatography (GC or HPLC): Aliquots are taken from the reaction at specific time points, quenched to stop the reaction, and analyzed by a calibrated GC or HPLC method. A plot of concentration versus time is then generated.
Quantitative In Situ Spectroscopy: Data from in situ FTIR can be converted from absorbance to concentration using a calibration curve, providing a continuous profile of the reaction kinetics without the need for sampling. youtube.com
For example, a kinetic analysis of a catalytic olefination was performed by monitoring the disappearance of a colored ylide reactant using UV-visible spectroscopy. nih.gov A similar approach could be used for the synthesis of (dichloromethylene)cyclohexane. By analyzing the initial rates at different reactant concentrations, the rate law can be determined. Performing these experiments at various temperatures allows for the calculation of the activation energy (Ea) via an Arrhenius plot, providing a more complete picture of the reaction's energy landscape.
Table 5: General Workflow for a Kinetic Study
| Step | Description | Analytical Technique |
|---|---|---|
| 1. Method Development | Develop a calibrated method to measure the concentration of a reactant or product. | Quantitative HPLC, GC, or in situ FTIR. |
| 2. Data Collection | Run the reaction under various initial concentration conditions and temperatures, measuring concentration vs. time. | HPLC, GC, in situ FTIR, or UV-Vis. |
| 3. Rate Law Determination | Analyze concentration vs. time data using initial rates or integral methods to find the reaction order for each component. | Mathematical analysis of kinetic data. |
| 4. Activation Energy | Determine the rate constant (k) at different temperatures and use an Arrhenius plot (ln(k) vs. 1/T) to calculate Ea. | Mathematical analysis of kinetic data. |
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and potential for automation. nih.gov The synthesis of Cyclohexane (B81311), (dichloromethylene)-, which often involves the generation of the highly reactive dichlorocarbene (B158193) intermediate, is an ideal candidate for flow chemistry applications.
Future research will likely focus on developing robust flow protocols for the synthesis of this compound. By generating and consuming the dichlorocarbene intermediate in situ within a microreactor or packed-bed flow system, the risks associated with handling this unstable species can be minimized. nih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. youtube.com
Furthermore, the integration of these flow systems with automated platforms controlled by machine learning algorithms represents a significant frontier. youtube.comyoutube.com Such platforms can autonomously optimize reaction conditions (e.g., catalyst loading, temperature, flow rates) to maximize yield and minimize by-product formation, accelerating process development significantly. youtube.com The use of online analytical techniques, such as in-situ Fourier-transform infrared (FTIR) spectroscopy, within the flow stream can provide real-time data for these feedback loops, enabling rapid and efficient optimization. youtube.com
Catalytic Activation Strategies for Enhanced Reactivity and Selectivity
While the generation of dichlorocarbene from chloroform (B151607) or dichloromethane (B109758) is a classic transformation, future research will pursue more advanced and efficient catalytic strategies. acs.orgvaia.com There is a growing interest in developing novel phase-transfer catalysts (PTC) that are more efficient and recyclable for the α-elimination reaction that produces dichlorocarbene. acs.org
Beyond its synthesis, the dichloromethylene group itself presents opportunities for catalytic activation. The two chlorine atoms are potential sites for cross-coupling reactions or reductive transformations. Research into catalytic systems, perhaps involving transition metals like palladium, nickel, or copper, could enable the selective mono- or di-substitution of the chlorine atoms, opening pathways to a wide array of new cyclohexane derivatives. For instance, developing catalysts for the chemoselective hydrogenation of the C-Cl bonds without affecting the exocyclic double bond, or vice-versa, would be a significant achievement. mdpi.com Furthermore, the activation of precursors like dichloromethane using organometallic complexes, such as those based on ruthenium, could offer alternative, milder routes to dichlorocarbene or related synthons under catalytic conditions. acs.org
Exploration of Novel Synthetic Applications and Molecular Scaffolds
The true value of Cyclohexane, (dichloromethylene)- lies in its potential as a versatile building block for constructing more complex molecular architectures. The gem-dichloroalkene moiety is a synthetically powerful functional group. Future work will undoubtedly focus on exploring its transformations into other valuable functionalities.
Key research directions include:
Conversion to Ketones: Hydrolysis of the dichloromethylene group can provide access to cyclohexanone (B45756), but more sophisticated methods could allow for this transformation in the presence of other sensitive functional groups.
Synthesis of Allenes: Reaction with organolithium reagents can induce a Fritsch–Buttenberg–Wiechell rearrangement, leading to the formation of substituted allenes, which are themselves valuable intermediates in organic synthesis.
Cycloaddition Reactions: The electron-deficient double bond could potentially participate as a dienophile in Diels-Alder reactions or undergo other cycloadditions, providing rapid access to complex polycyclic systems.
Polymerization: The vinylidene dichloride functionality could be explored for its potential in polymerization reactions, leading to novel polymers with a cyclohexane unit incorporated into the backbone, potentially conferring unique thermal or mechanical properties.
Drawing inspiration from the rich chemistry of related compounds like gem-dichlorocyclopropanes and 1-methyl-1-(dichloromethyl)cyclohexane derivatives, chemists will aim to leverage Cyclohexane, (dichloromethylene)- as a key intermediate for natural product synthesis and the creation of novel pharmaceutical or material scaffolds. acs.orgacs.org
Advanced Spectroscopic Characterization Techniques for Dynamic Systems and Short-Lived Intermediates
A deeper understanding of the formation and reactivity of Cyclohexane, (dichloromethylene)- requires advanced characterization techniques capable of probing reaction dynamics and identifying transient species. While standard spectroscopic data such as NMR, IR, and mass spectrometry are available, future studies will employ more sophisticated methods. nih.gov
In-situ Spectroscopy: As mentioned, techniques like in-situ FTIR and Raman spectroscopy are invaluable for monitoring reaction progress in real-time, particularly within flow reactors. youtube.com This allows for the direct observation of the consumption of reactants and the formation of products and intermediates, providing crucial kinetic data.
Microwave Spectroscopy: For a detailed and unambiguous structural characterization in the gas phase, pulsed-beam Fourier-transform microwave spectroscopy offers unparalleled precision in determining rotational constants and molecular geometry, as has been demonstrated for related cyclic molecules like 1,2-BN cyclohexene (B86901). researchgate.net
Advanced NMR Techniques: While basic 1D NMR spectra are known, advanced 2D NMR experiments (COSY, HSQC, HMBC) are essential for the unequivocal assignment of all proton and carbon signals, especially in more complex derivatives synthesized from Cyclohexane, (dichloromethylene)-.
These advanced techniques will be crucial for studying the mechanism of its formation (e.g., detecting the dichlorocarbene intermediate) and for characterizing the structure and dynamics of its reaction products.
Computational Design of New Reactivity Profiles and Targeted Synthesis
Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity. For Cyclohexane, (dichloromethylene)-, computational methods can provide insights that are difficult to obtain through experimentation alone.
Future research will likely involve:
Mechanistic Studies: Using Density Functional Theory (DFT), researchers can model the reaction energy profiles for the synthesis of the target molecule via different pathways. This can help in understanding the role of catalysts and optimizing reaction conditions.
Reactivity Prediction: Computational models can predict the molecule's electronic structure, identifying sites susceptible to nucleophilic or electrophilic attack. This can guide the rational design of new synthetic transformations. For example, calculating the LUMO (Lowest Unoccupied Molecular Orbital) could help predict its reactivity in cycloaddition reactions.
Spectroscopic Prediction: Quantum chemical calculations can predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies). nih.gov These predicted spectra can be compared with experimental data to confirm structural assignments, especially for complex molecules or short-lived intermediates.
Catalyst and Reagent Design: As seen in broader chemical research, machine learning and computational screening can be employed to design new catalysts with enhanced activity and selectivity for both the synthesis and subsequent transformation of Cyclohexane, (dichloromethylene)-. rsc.org
By combining computational design with automated synthesis platforms, researchers can create a powerful cycle of prediction, synthesis, and analysis to rapidly discover new reactions and molecular scaffolds based on this versatile chemical building block.
Q & A
Q. What experimental methods are used to determine the thermodynamic properties of cyclohexane derivatives, such as enthalpy of formation and heat capacities?
Methodology:
- Calorimetry : Bomb calorimetry measures standard enthalpy of formation via combustion experiments. For example, Prosen et al. (1946) determined cyclohexane's enthalpy of formation (123.1 ± 0.79 kJ/mol) using precise combustion calorimetry .
- Computational Modeling : Density Functional Theory (DFT) and group additivity approaches predict thermodynamic properties for substituted cyclohexanes (e.g., dichloromethylene derivatives) by analyzing bond energies and substituent effects .
- Phase-Change Studies : Differential scanning calorimetry (DSC) quantifies heat capacities and melting/boiling points, as demonstrated in cyclohexane combustion studies (boiling point: 354 K; freezing point: 280 K) .
Q. How are conformational analyses of cyclohexane and its derivatives conducted to assess stability and reactivity?
Methodology:
- X-ray Crystallography : Resolves chair, boat, and twist-boat conformations by analyzing bond angles and torsional strain .
- NMR Spectroscopy : Detects axial-equatorial substituent dynamics in deuterated solvents. For example, H NMR coupling constants reveal ring-flipping rates in substituted cyclohexanes .
- Molecular Mechanics Simulations : Software like Gaussian or ORCA calculates strain energy differences (e.g., chair conformation is ~23 kJ/mol more stable than boat) .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported low-temperature oxidation pathways of cyclohexane?
Methodology:
- Jet-Stirred Reactor (JSR) Experiments : Track intermediate species (e.g., cyclohexylperoxy radicals) using gas chromatography (GC) and mass spectrometry (MS). Serinyel et al. (2013) identified competing pathways for cyclohexyl radical formation via OH abstraction vs. H-atom transfer .
- Kinetic Modeling : Compare experimental ignition delays (e.g., shock tube data ) with master equation simulations to validate rate constants for key reactions like cyclohexane + O .
- Isotopic Labeling : C-labeled cyclohexane distinguishes primary vs. secondary oxidation products in flame studies .
Q. How do computational models reconcile discrepancies in benzene formation mechanisms during cyclohexane combustion?
Methodology:
- Reaction Pathway Analysis : Models like JetSurF 2.0 simulate benzene formation via cyclization of C intermediates (e.g., 1,3-butadiene) or direct dehydrogenation. Law et al. (2007) identified multiple pathways using laser-induced fluorescence (LIF) in stoichiometric flames .
- High-Pressure Mass Spectrometry : Quantifies benzene yields in rapid compression machines (RCMs) to validate competing pathways under varying pressures (10–40 atm) .
Q. What experimental designs are optimal for studying the role of cyclohexane derivatives in soot formation?
Methodology:
- Laminar Flame Analysis : Measure soot volume fractions using light extinction techniques in premixed flames. Ciajolo et al. (2009) correlated cyclohexane’s aromaticity with soot precursors like polycyclic aromatic hydrocarbons (PAHs) .
- Shock Tube Pyrolysis : Decomposes cyclohexane derivatives at >1000 K to track soot nucleation rates via time-resolved laser diagnostics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
